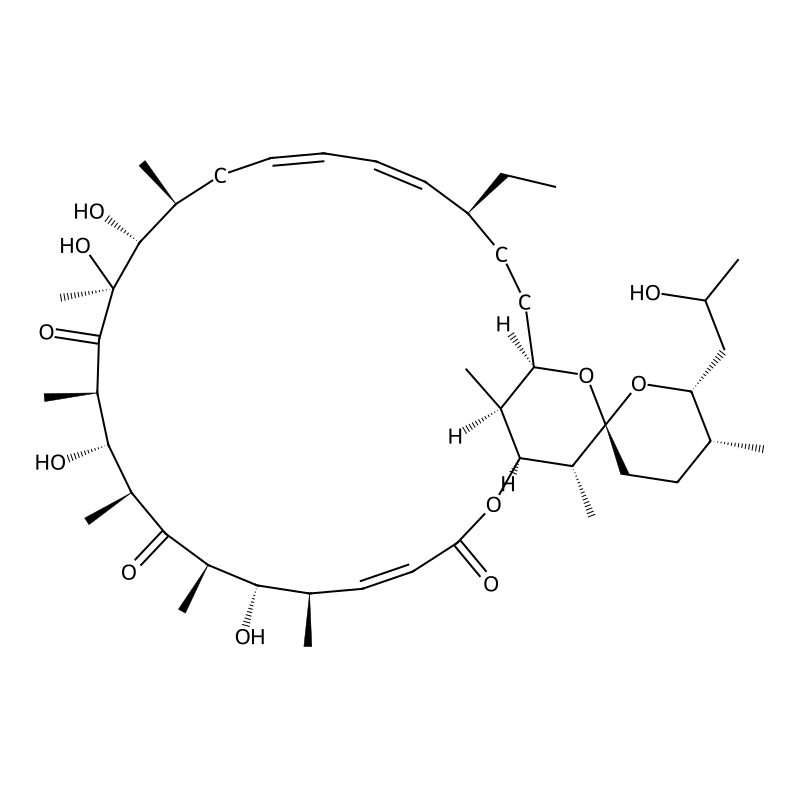Oligomycin A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Inhibition of ATP Synthase
Oligomycin A specifically binds to the F0 subunit of ATP synthase, blocking the flow of protons across the mitochondrial membrane. This disrupts the proton motive force, which is essential for ATP synthase to function and produce ATP. By inhibiting ATP synthase, Oligomycin A allows scientists to study the role of ATP production in various cellular processes.
Studying Cellular Energy Metabolism
Oligomycin A is a valuable tool for researchers investigating cellular energy metabolism, particularly oxidative phosphorylation, the process by which mitochondria use oxygen to generate ATP. By measuring changes in cellular respiration and ATP levels after Oligomycin A treatment, scientists can gain insights into mitochondrial function and the efficiency of ATP production in different cell types or under various conditions.
Broader Applications in Research
Oligomycin A's ability to inhibit ATP synthase has applications in various research fields beyond basic cellular metabolism. Here are some examples:
- Mitochondrial Biology: Oligomycin A can be used to study mitochondrial diseases and test potential therapies that target mitochondrial function [].
- Cancer Research: Cancer cells often exhibit altered mitochondrial metabolism. Oligomycin A can be used to investigate these changes and identify potential vulnerabilities in cancer cells for drug discovery [].
- Bioenergetics: Oligomycin A is a valuable tool for studying bioenergetics, the field that explores how cells convert energy from nutrients into usable forms [].
Oligomycin A is a macrolide antibiotic produced by the bacterium Streptomyces species, specifically Streptomyces avermitilis. Its chemical formula is , and it has a molecular weight of 791.06 g/mol. Oligomycin A is primarily recognized for its potent inhibitory effects on mitochondrial ATP synthase, specifically targeting the F0 subunit of this enzyme complex. By blocking the proton channel necessary for oxidative phosphorylation, oligomycin A effectively halts the synthesis of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate, leading to a significant reduction in cellular energy production .
Oligomycin A's primary mechanism of action involves its interaction with ATP synthase, where it binds to the F0 subunit. This binding prevents protons from passing through the membrane, thus inhibiting ATP synthesis. The inhibition can be characterized as follows:
- Inhibition of Oxidative Phosphorylation: By blocking the proton channel, oligomycin A disrupts the chemiosmotic gradient necessary for ATP production.
- Proton Leak: Despite its inhibitory effects, some electron flow through the electron transport chain persists due to proton leak mechanisms .
Chemical modifications of oligomycin A have been explored to enhance its properties and reduce toxicity. For example, reactions with hydroxylamine and 1-aminopyridine have yielded novel derivatives with altered biological activities .
Oligomycin A exhibits significant biological activity beyond its role as an ATP synthase inhibitor. It has been shown to induce apoptosis in various cell types, making it a subject of interest in cancer research . The compound's ability to inhibit ATP production leads to metabolic stress within cells, triggering apoptotic pathways. Additionally, oligomycin A has demonstrated effects in:
- Cancer Therapy: It sensitizes cancer cells to therapeutic agents by disrupting their energy metabolism.
- Research Tool: Oligomycin A is widely used in laboratory settings to study mitochondrial function and metabolic pathways .
Studies on oligomycin A have focused on its interactions with various biological systems:
- Mitochondrial Studies: Research has shown that oligomycin A significantly affects mitochondrial respiration and energy metabolism.
- Cellular Response: Interaction with different cell types reveals varying sensitivity levels to oligomycin A's inhibitory effects on ATP synthesis and subsequent apoptotic responses .
Oligomycin A is part of a broader class of compounds known as macrolides, which share structural similarities but differ in their biological activities and mechanisms. Here are some similar compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Apoptolidin | Inhibits ATP synthase | Selective cytotoxicity towards specific tumor cells |
| Bz-423 | Uncompetitive inhibitor of ATP synthase | Induces superoxide production |
| Resveratrol | Modulates multiple targets including ATP synthase | Associated with longevity and anti-cancer properties |
| Diindolyl methane | Inhibits various cellular processes | Potential anti-cancer effects |
| Thermogenin (UCP1) | Uncouples oxidative phosphorylation | Involved in thermogenesis |
Oligomycin A is unique among these compounds due to its specific binding site on the F0 subunit of ATP synthase and its potent effects on mitochondrial function and apoptosis induction .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
(5'R,10S,11R,12S,14S,15R,16R,18R,19S,20R,26R,29S)-4-ethyl-11,12,15,19-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',10,12,14,16,18,20,26,29-nonamethylspiro[24,28-dioxabicyclo[23.3.1]nonacosa-5,7,21-triene-27,2'-oxane]-13,17,23-trione
Dates
Jastroch M, Divakaruni AS, Mookerjee S, Treberg JR, Brand MD (2010). "Mitochondrial proton and electron leaks". Essays in Biochemistry. 47 (1): 53–67. doi:10.1042/bse0470053. PMC 3122475. PMID 20533900.
Kramer R, Srour A, Khanakah G (1984). "Oligomycin toxicity in intact rats". Models in Toxicology. 15 (5–6): 660–663. doi:10.1007/BF01966788. PMID 6532186. S2CID 7837164.
Nakata, Masaya; Ishiyama, Takashi; Akamatsu, Shinichi; Hirose, Youichi; Maruoka, Hiroshi; Suzuki, Rika; Tatsuta, Kuniaki (1995). "Synthetic studies on oligomycins. Synthesis of the oligomycin B spiroketal and polypropionate portions". Bulletin of the Chemical Society of Japan. 68 (3): 967–89. doi:10.1246/bcsj.68.967.
Jastroch M, et al. Essays Biochem. 2010;47:53-67.
Hao W, et al. J Biol Chem, 2010, 285(17), 12647-12654.
Shchepina LA, et al. Oncogene, 2002, 21(53):8149-8157.
Jastroch M, et al. Essays Biochem. 2010;47:53-67.
Hao W, et al. J Biol Chem, 2010, 285(17), 12647-12654.
Shchepina LA, et al. Oncogene, 2002, 21(53):8149-8157.
Roesch A, et al. Cancer Cell, 2013, 23(6), 811-825.








